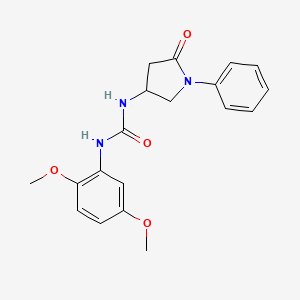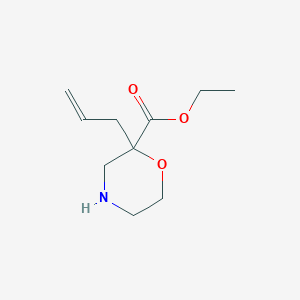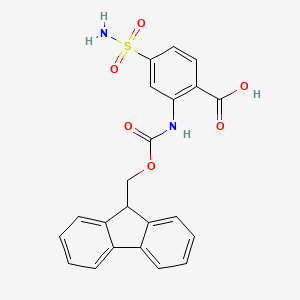![molecular formula C19H19N3O3S B2492972 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034388-99-1](/img/structure/B2492972.png)
4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis techniques for related compounds often involve one-pot condensation or stepwise methods that lead to the formation of bicyclic systems or derivatives with specific substituents. For example, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems involves one-pot condensation of specific carboxylic acids, carbonyldiimidazole, and benzamidoximes (Kharchenko, Orlov, & Y. Kharchenko, 2008). Similar methodologies could be adapted for the synthesis of the compound , emphasizing the importance of selecting appropriate precursors and conditions to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of related compounds reveals variations in conformation and intermolecular hydrogen bonding, which are crucial for understanding the structural characteristics of our compound of interest. For instance, studies on hydrazones derived from benzothiazole show different conformations and connections between molecules, influenced by the presence of intermolecular hydrogen bonds and other interactions (Lindgren et al., 2013). These insights into molecular structure are essential for predicting the behavior and reactivity of “4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one”.
Chemical Reactions and Properties
The chemical reactions and properties of the compound can be inferred from related research, which often highlights reactivity patterns, such as cycloaddition reactions or transformations involving specific functional groups. For example, the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction indicates the versatility of similar compounds in forming complex structures through specific reactions (Poomathi et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding how the compound behaves under different conditions. While specific studies on the physical properties of “this compound” are not directly available, research on similar compounds provides valuable context. For instance, the crystal structure analysis of related compounds can offer insights into the compound's stability, potential for hydrogen bonding, and overall molecular geometry (Savithri et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for applications in synthesis and development of new materials or pharmaceuticals. Investigations into the reactivity of pyridinols, for example, reveal their potential as antioxidants and their behavior in radical-initiated reactions, which could be relevant for understanding the antioxidant properties of our compound (Wijtmans et al., 2004).
作用机制
Target of action
Compounds containing a benzo[d]thiazole moiety, such as this one, are often used as quorum sensing inhibitors in Gram-negative bacteria . Quorum sensing is a term for bacterial cell-cell communication, which bacteria use to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of action
The benzo[d]thiazole moiety in these compounds can interact with the quorum sensing pathways in bacteria, inhibiting their communication and thus their coordinated behaviors .
属性
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-9-14(10-17(23)21(12)2)25-13-7-8-22(11-13)19(24)18-20-15-5-3-4-6-16(15)26-18/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKKMOWRLMEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)
![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)



![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)


![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)
